10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol
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Overview
Description
“10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” typically involves multi-step organic reactions The process may start with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling through alkylation or acylation reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the alkyne group would produce an alkane.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Could be used in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-amine”
- “10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-carboxylic acid”
Properties
CAS No. |
820231-81-0 |
---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
10-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]dec-9-yn-1-ol |
InChI |
InChI=1S/C21H32N2O2/c1-23-13-10-12-20(23)18-25-21-15-19(16-22-17-21)11-8-6-4-2-3-5-7-9-14-24/h15-17,20,24H,2-7,9-10,12-14,18H2,1H3/t20-/m0/s1 |
InChI Key |
ZTPUIOSCXSOSPV-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCCCCCO |
Canonical SMILES |
CN1CCCC1COC2=CN=CC(=C2)C#CCCCCCCCCO |
Origin of Product |
United States |
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